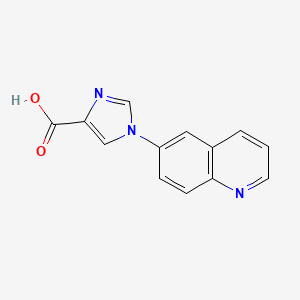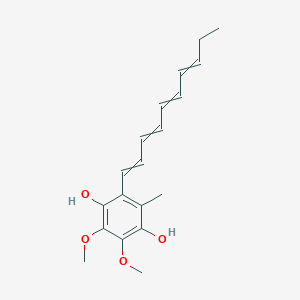
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is a complex organic compound characterized by its unique structure, which includes a deca-tetraene chain and a dimethoxy-methylbenzene diol core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the deca-tetraene chain and the dimethoxy-methylbenzene diol core. The deca-tetraene chain can be synthesized through a series of Wittig reactions, while the dimethoxy-methylbenzene diol core can be prepared via methylation and hydroxylation reactions. The final step involves coupling these two components under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
科学的研究の応用
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
類似化合物との比較
Similar Compounds
- 2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxybenzene-1,4-diol
- 2-(Deca-1,3,5,7-tetraen-1-YL)-3-methylbenzene-1,4-diol
Uniqueness
2-(Deca-1,3,5,7-tetraen-1-YL)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
560108-21-6 |
|---|---|
分子式 |
C19H24O4 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-deca-1,3,5,7-tetraenyl-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H24O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h6-13,20-21H,5H2,1-4H3 |
InChIキー |
OFRZYZCQENGUDB-UHFFFAOYSA-N |
正規SMILES |
CCC=CC=CC=CC=CC1=C(C(=C(C(=C1O)OC)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azabicyclo[2.2.0]hexane-4-carboxylic acid](/img/structure/B14227604.png)
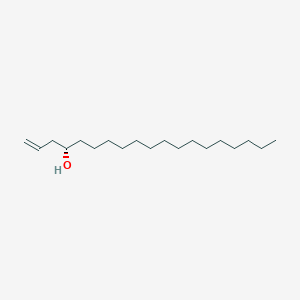
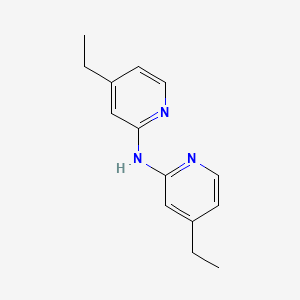
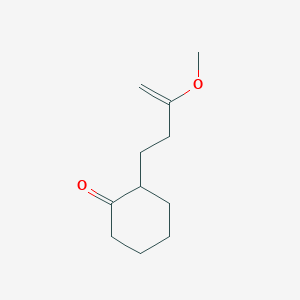
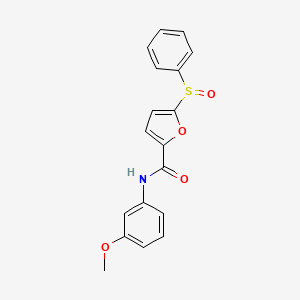
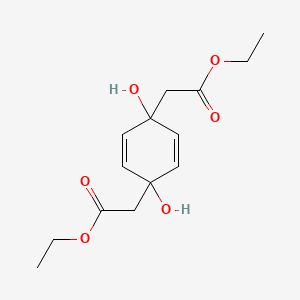
![6-[5-(Trifluoromethyl)thiophen-3-yl]pyridine-3-carbonitrile](/img/structure/B14227642.png)
![1,2-Di([1,1'-binaphthalen]-4-yl)benzene](/img/structure/B14227643.png)
![1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one](/img/structure/B14227649.png)
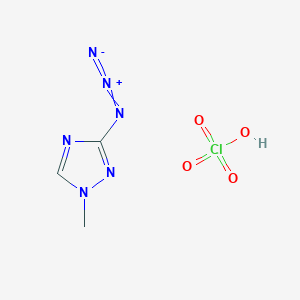

![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-phenyl-](/img/structure/B14227672.png)
![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
